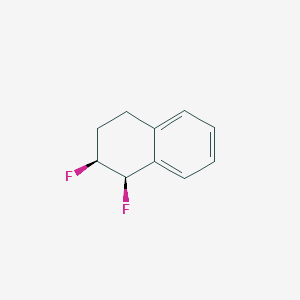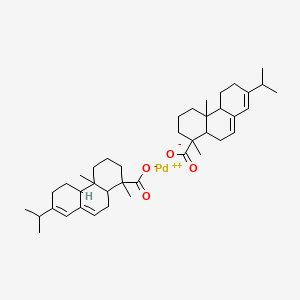
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt, (1R,4aR,4bR,10aR)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt, (1R,4aR,4bR,10aR)- is a complex organometallic compound. This compound is notable for its unique structure, which includes a palladium ion coordinated with a phenanthrene derivative. The presence of palladium makes this compound particularly interesting for various catalytic applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt involves several steps. The starting material is typically a phenanthrene derivative, which undergoes a series of hydrogenation and methylation reactions to achieve the desired decahydro and dimethyl substitutions. The final step involves the coordination of the palladium ion to the phenanthrene carboxylic acid derivative under controlled conditions, often in the presence of a suitable ligand to stabilize the palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and specialized equipment to handle the palladium coordination step. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can also be reduced, particularly in catalytic cycles.
Substitution: The palladium center can participate in substitution reactions, where ligands or other groups replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of palladium complexes, while substitution reactions can produce a variety of palladium-ligand complexes.
科学研究应用
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require palladium catalysis, such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of this compound involves the palladium center, which can undergo various oxidation states and coordinate with different ligands. This flexibility allows it to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the palladium center acts as a catalyst, lowering the activation energy of the reaction.
相似化合物的比较
Similar Compounds
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, methyl ester
- Podocarp-8(14)-en-15-oic acid, 13-isopropylidene-, methyl ester
- Methyl neoabietate
Uniqueness
Compared to similar compounds, 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt is unique due to the presence of the palladium ion. This gives it distinct catalytic properties and makes it particularly valuable in applications requiring palladium catalysis. The specific structure and substitutions also contribute to its unique reactivity and stability.
属性
CAS 编号 |
67816-10-8 |
|---|---|
分子式 |
C40H58O4Pd |
分子量 |
709.3 g/mol |
IUPAC 名称 |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;palladium(2+) |
InChI |
InChI=1S/2C20H30O2.Pd/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChI 键 |
QTMODQPGOADXMQ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pd+2] |
相关CAS编号 |
514-10-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
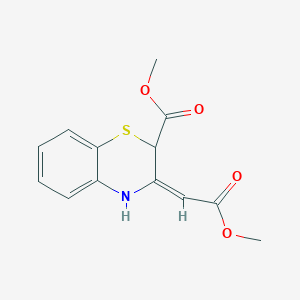
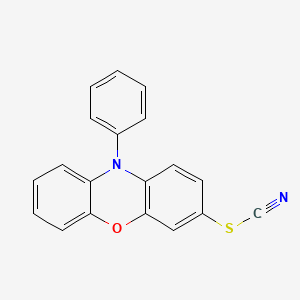
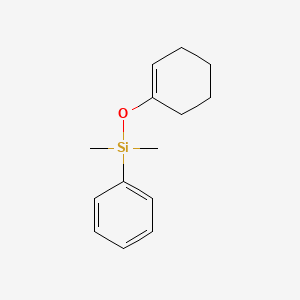
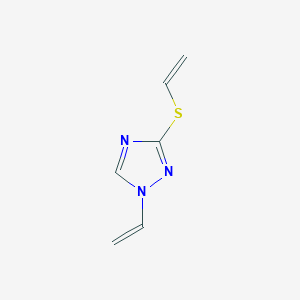
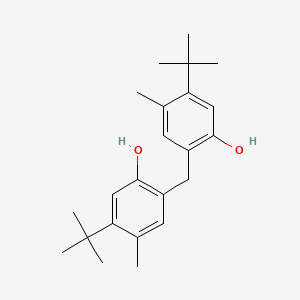
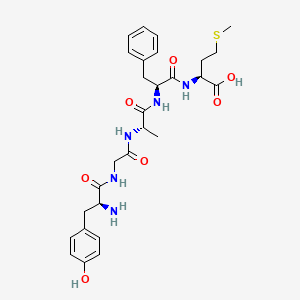
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
